molecular formula C5H11NO4S B15257582 1,4-Dioxepane-6-sulfonamide

1,4-Dioxepane-6-sulfonamide

Cat. No.: B15257582
M. Wt: 181.21 g/mol
InChI Key: MKVUGSXVLGMMBI-UHFFFAOYSA-N
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Description

1,4-Dioxepane-6-sulfonamide is a chemical compound with the molecular formula C5H11NO4S It is characterized by the presence of a dioxepane ring and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxepane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.

Another typical method for the synthesis of sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but the reactivity of amines can vary depending on the attached groups.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane-6-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 1,4-Dioxepane-6-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxepane-6-sulfonamide is unique due to its dioxepane ring structure, which distinguishes it from other sulfonamide compounds. This structural feature may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

IUPAC Name

1,4-dioxepane-6-sulfonamide

InChI

InChI=1S/C5H11NO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H2,6,7,8)

InChI Key

MKVUGSXVLGMMBI-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)S(=O)(=O)N

Origin of Product

United States

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